1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H13NO3 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-(2-methoxybenzoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C17H13NO3/c1-21-16-9-5-3-7-14(16)17(20)18-10-12(11-19)13-6-2-4-8-15(13)18/h2-11H,1H3 |
InChI Key |
XHRKKKWXEJJHKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C=C(C3=CC=CC=C32)C=O |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation
The Vilsmeier reagent (POCl₃-DMF complex) selectively formylates electron-rich aromatic systems, including indoles.
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Vilsmeier Reagent Preparation : Anhydrous DMF (50 mL) is cooled to 0–5°C, and phosphorus oxychloride (10 mL) is added dropwise under stirring. The mixture is agitated for 30–40 minutes.
-
Reaction with 2-Methylaniline Derivatives : A solution of 2-methylaniline (1 equiv) in DMF is treated with the Vilsmeier reagent (10–40 equiv) at 0–5°C. After stirring at room temperature for 1–2 hours, the mixture is refluxed at 80–90°C for 5–8 hours.
-
Workup : The reaction is quenched with saturated Na₂CO₃ (pH 8–9), and the precipitate is filtered, dried, and recrystallized (e.g., ethanol/water).
Example :
-
5-Hydroxy-1H-indole-3-carbaldehyde yielded 78% after recrystallization.
-
¹H NMR (DMSO-d₆) : δ 12.50 (1H, br s), 9.98 (1H, s), 8.42 (1H, s), 8.15 (1H, d, J=8.4 Hz).
N-Acylation at the 1-Position
Friedel-Crafts Acylation
Direct acylation of indole-3-carbaldehyde with 2-methoxybenzoyl chloride under Lewis acid catalysis.
-
Substrate Activation : Indole-3-carbaldehyde (1 equiv) is dissolved in dry dichloromethane (DCM) under N₂.
-
Acylation : 2-Methoxybenzoyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) are added at 0°C. The mixture is stirred at room temperature for 12–24 hours.
-
Workup : The reaction is quenched with ice-cold water, extracted with DCM, dried (Na₂SO₄), and purified via column chromatography (hexane/EtOAc).
Optimization Notes :
Nucleophilic Substitution with Preformed Indole Salts
Alkylation-Acylation Tandem Approach :
-
Indole Alkylation : Indole-3-carbaldehyde is treated with K₂CO₃ (2 equiv) and methyl iodide (2.4 equiv) in CH₃CN/DMF at reflux (82–84°C) to yield 1-methylindole-3-carbaldehyde.
-
Acylation : The 1-methyl intermediate is reacted with 2-methoxybenzoyl chloride (1.7 equiv) and K₂CO₃ in DMF at 80°C for 12 hours.
Example :
-
1-Benzyl-1H-indole-3-carbaldehyde was synthesized in 79% yield using benzyl chloride.
-
¹H NMR (Acetone-d₆) : δ 8.34 (1H, s), 8.12 (1H, d, J=7.92 Hz), 7.61 (1H, s).
Integrated Synthesis Route
A convergent pathway combining Vilsmeier formylation and N-acylation achieves higher efficiency:
Step 1 : Vilsmeier-Haack formylation of 2-methylaniline → Indole-3-carbaldehyde .
Step 2 : N-Acylation with 2-methoxybenzoyl chloride → This compound .
Critical Parameters :
-
Molar Ratios : A 1:10–1:40 ratio of indole to Vilsmeier reagent ensures complete formylation.
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Temperature Control : Reflux at 80–90°C optimizes cyclization.
-
Purification : Silica gel chromatography (hexane/EtOAc gradients) resolves regioisomers.
Analytical Characterization
Spectroscopic Data :
Chromatographic Purity :
Challenges and Mitigation Strategies
-
Aldehyde Reactivity : The 3-carbaldehyde group may undergo undesired side reactions (e.g., aldol condensation).
-
Regioselectivity in Acylation : Competing acylation at C-2 or C-5 positions.
Chemical Reactions Analysis
1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that compounds related to indole derivatives exhibit promising antimicrobial properties. For instance, indole-based compounds have been evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit bacterial growth effectively, which is crucial in addressing antibiotic resistance issues in clinical settings .
Anticancer Potential
Indole derivatives are also being investigated for their anticancer properties. The structural similarity of 1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde to known anticancer agents suggests potential efficacy against cancer cell lines. For example, analogs of indole have shown cytotoxic effects against human colorectal carcinoma cells, with some exhibiting lower IC50 values than standard chemotherapeutics like 5-fluorouracil . This indicates that further exploration of this compound could yield effective cancer treatments.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of indole derivatives, including this compound:
Mechanism of Action
The mechanism by which 1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The methoxybenzoyl group and the indole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or DNA. The pathways involved in its action depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2-methoxybenzoyl group in the target compound is electron-donating, which may enhance stability and modulate reactivity compared to electron-withdrawing groups (e.g., bromo in or iodo in ).
- Synthetic Flexibility : Acylation (e.g., benzoyl chlorides) and alkylation (e.g., benzyl halides) are common methods for functionalizing the indole nitrogen. The choice of substituent influences reaction conditions; for example, bromobenzyl derivatives require stringent anhydrous conditions , while morpholine-containing analogs involve multi-step hybrid synthesis .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
- Anticancer Potential: Morpholine-containing indole hybrids (e.g., ) show promise in breast cancer models, suggesting that the target compound’s methoxy group could similarly modulate cytotoxicity.
- Antimicrobial and Antimalarial Activity : Triazole and pyrimidine hybrids (e.g., ) highlight the role of heterocyclic appendages in enhancing bioactivity. The absence of such groups in the target compound may limit its efficacy in these areas unless further functionalized.
Biological Activity
1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This indole derivative has been studied for various pharmacological effects, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features an indole core substituted with a methoxybenzoyl group and an aldehyde functional group. Its molecular formula is C16H15NO3, with a molecular weight of approximately 269.30 g/mol. The compound's structure contributes to its biological activity, influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 4 µg/mL. In contrast, it showed limited activity against Gram-negative bacteria such as Escherichia coli.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | >100 |
| Candida albicans | 8 |
This data indicates that the compound may be particularly effective in treating infections caused by Gram-positive pathogens, which are often resistant to conventional antibiotics.
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies revealed that the compound induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the activation of caspase pathways, leading to cell cycle arrest and subsequent apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
These findings suggest that this compound has potential as a lead compound for the development of new anticancer agents.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The methoxybenzoyl group enhances lipophilicity, facilitating cellular uptake. Once inside the cell, the compound may bind to key proteins involved in cell signaling pathways, disrupting normal cellular functions and promoting apoptotic processes.
Case Studies
A case study involving the synthesis and evaluation of related indole derivatives highlighted the importance of structural modifications in enhancing biological activity. Compounds with similar scaffolds were synthesized and tested for their antimicrobial and anticancer properties, showing that small changes in substituents could significantly alter efficacy.
Q & A
Q. Basic
- ¹H/¹³C NMR : The aldehyde proton typically appears as a singlet at δ ~9.8–10.2 ppm, while methoxy groups resonate at δ ~3.8–4.0 ppm .
- IR spectroscopy : Strong C=O stretches (~1680–1700 cm⁻¹) confirm the aldehyde and benzoyl functionalities .
- High-resolution mass spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+ ions) with <5 ppm error .
How do substituent variations on the benzoyl group influence biological activity, and how can researchers resolve contradictory data?
Q. Advanced
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilicity, potentially increasing receptor binding affinity, as observed in 6-chloro-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde derivatives .
- Contradiction resolution :
- Dose-response studies : Compare IC₅₀ values across derivatives to identify structure-activity relationships (SAR) .
- Molecular docking : Validate interactions with target proteins (e.g., kinases) using software like AutoDock Vina .
- Meta-analysis : Cross-reference published datasets to account for assay variability (e.g., cell line differences) .
What purification challenges arise during synthesis, and how are they addressed?
Q. Advanced
- Byproduct formation : Over-alkylation or oxidation byproducts (e.g., indole-N-oxides) can occur. TLC monitoring and gradient elution (e.g., 5–30% EtOAc/hexane) improve separation .
- Crystallization issues : Poor solubility in polar solvents may require mixed-solvent systems (e.g., DMF/EtOH) for recrystallization .
- Purity validation : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, critical for biological assays .
How can researchers leverage indole-3-carbaldehyde derivatives for novel drug discovery?
Q. Advanced
- Scaffold modification : Introduce bioisosteres (e.g., azide groups) via click chemistry to enhance pharmacokinetic properties, as seen in 2-azido-1-benzyl-1H-indole-3-carbaldehyde .
- Targeted delivery : Conjugate with prodrug motifs (e.g., ester linkages) to improve tissue specificity .
- High-throughput screening : Use fragment-based libraries to identify lead compounds with anti-inflammatory or anticancer potential .
What are the limitations of current synthetic methodologies for this compound class?
Q. Advanced
- Stereochemical control : Racemization at chiral centers (e.g., C3 of indole) remains challenging. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) are under investigation .
- Functional group compatibility : Strongly acidic/basic conditions may degrade the aldehyde group. Mild reagents (e.g., NaBH₃CN instead of LiAlH₄) are preferred .
- Scale-up costs : High catalyst loadings (e.g., Pd) increase production costs. Flow chemistry or recyclable catalysts (e.g., polymer-supported reagents) offer solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
